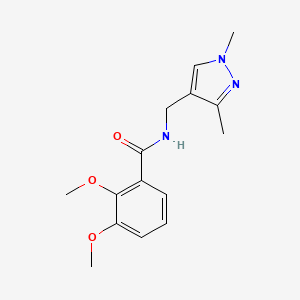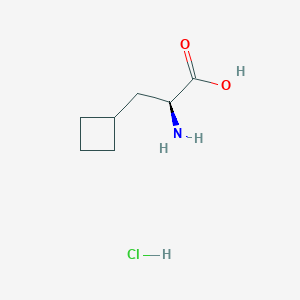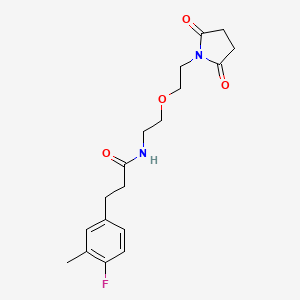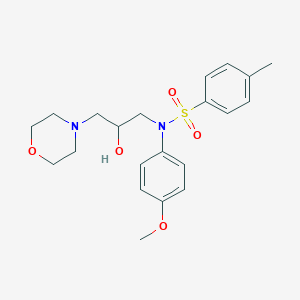
N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-2,3-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C15H19N3O3 and its molecular weight is 289.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
- DFT Study of Bipyrazole Derivatives: A theoretical study using density functional theory (DFT) explored the inhibition efficiencies of bipyrazolic-type organic compounds, including derivatives similar to N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-2,3-dimethoxybenzamide, as corrosion inhibitors. These compounds were found to be effective in reducing corrosion through mechanisms related to global chemical reactivity and local reactivity analyzed through the Fukui function and condensed softness indices (Wang et al., 2006).
Antipsychotic Potential
- Antipsychotic-like Profile in Behavioral Tests: Compounds structurally related to this compound have been investigated for their potential antipsychotic properties. These studies found that such compounds exhibited antipsychotic-like profiles in animal tests without interacting with dopamine receptors, indicating a novel mechanism of action for antipsychotic drugs (Wise et al., 1987).
Adsorption Behavior
- Cationic Schiff Surfactant Study: Research on cationic Schiff surfactants, which share structural similarities with this compound, revealed their excellent inhibition properties in corrosion studies. These surfactants showed strong adsorption on carbon steel surfaces, behaving as mixed-type inhibitors and significantly reducing corrosion in acidic environments (Tawfik, 2015).
Molecular Synthesis and Evaluation
- Synthesis of Heterocyclic Compounds: Studies focused on synthesizing and evaluating heterocyclic compounds, which include pyrazole derivatives like this compound. These compounds are investigated for their structural properties and potential applications in various fields of chemistry (Plescia et al., 1978).
Pharmaceutical Development
- Synthesis for Antiviral Evaluation: Pyrazole derivatives are synthesized for evaluation as potential antiviral agents. Research in this area aims to develop new compounds that could be effective against various viral infections (Shamroukh et al., 2007).
Supramolecular Chemistry
- Supramolecular Liquid Crystals: Pyrazole units, related to this compound, have been used to create supramolecular liquid crystals. These studies focus on the self-assembly and luminescent properties of these compounds, contributing to advancements in materials science (Moyano et al., 2013).
Propiedades
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-10-11(9-18(2)17-10)8-16-15(19)12-6-5-7-13(20-3)14(12)21-4/h5-7,9H,8H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKAVNOTJRBQGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC(=O)C2=C(C(=CC=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-methoxyphenyl)-3-(propylthio)-N-(o-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2816922.png)
![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B2816923.png)
![2-(3-Fluoropyridin-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2816924.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2816925.png)
![N-(2-chlorophenyl)-6-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B2816926.png)
![Ethyl 5-(2,5-dichlorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2816927.png)



![2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2816935.png)
![2-[(3-methoxynaphthalene-2-carbonyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2816937.png)

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2816939.png)

